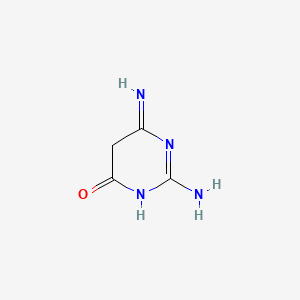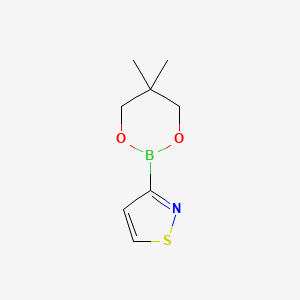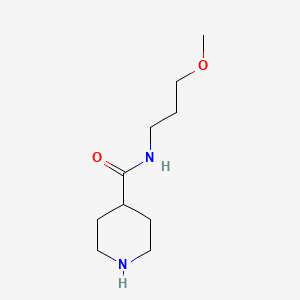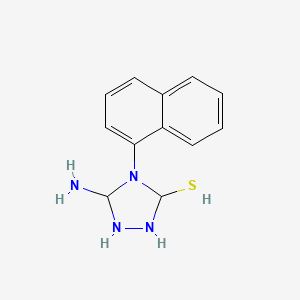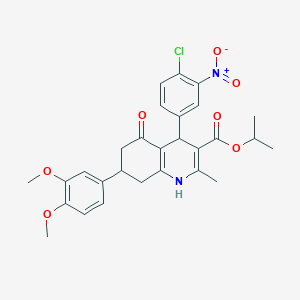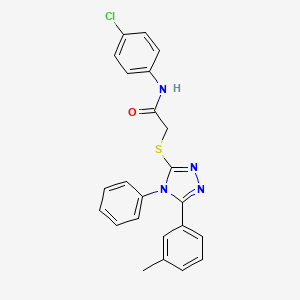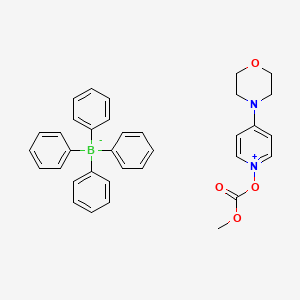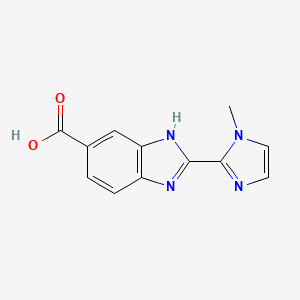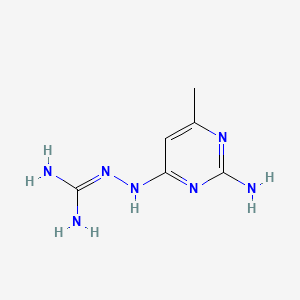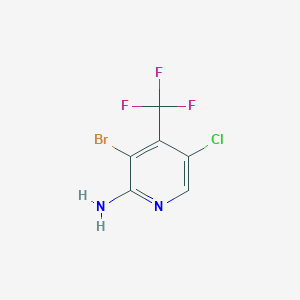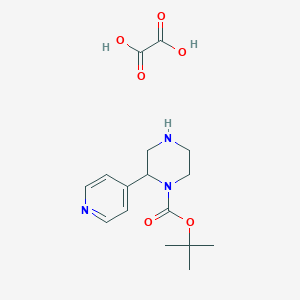![molecular formula C16H19N3O B11772129 (6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B11772129.png)
(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[3,4-d]pyrimidin-4-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,4-d]pyrimidin-4-one core, followed by the introduction of the methyl and phenylethyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrido[3,4-d]pyrimidin-4-one core through cyclization of appropriate precursors.
Alkylation: Introduction of the methyl group at the 6-position.
Chiral Synthesis: Incorporation of the (1S)-1-phenylethyl group using chiral synthesis techniques to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product.
化学反应分析
Types of Reactions
(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the core structure or side chains.
Substitution: The compound can participate in substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
科学研究应用
(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.
相似化合物的比较
Similar Compounds
Phenylephrine: A compound with a similar phenylethyl group but different core structure.
Positronium Hydride: An exotic molecule with a different core but similar complexity.
Uniqueness
(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is unique due to its specific stereochemistry and the presence of both a pyrido[3,4-d]pyrimidin-4-one core and a phenylethyl group. This combination of features distinguishes it from other compounds and contributes to its distinct chemical and biological properties.
属性
分子式 |
C16H19N3O |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H19N3O/c1-11-8-14-15(17-10-18-16(14)20)9-19(11)12(2)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,17,18,20)/t11-,12+/m1/s1 |
InChI 键 |
SQOWBEULFPXVPE-NEPJUHHUSA-N |
手性 SMILES |
C[C@@H]1CC2=C(CN1[C@@H](C)C3=CC=CC=C3)N=CNC2=O |
规范 SMILES |
CC1CC2=C(CN1C(C)C3=CC=CC=C3)N=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11772052.png)
